molecular formula C₁₈H₁₇D₁₇O₃ B1146561 2-Hydroxy Oleic Acid-d17 CAS No. 1346606-40-3

2-Hydroxy Oleic Acid-d17

Número de catálogo: B1146561
Número CAS: 1346606-40-3
Peso molecular: 315.57
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-Hydroxy Oleic Acid-d17 is a deuterium-labeled synthetic analog of oleic acid, specifically designed for use as an internal standard in quantitative mass spectrometry analysis. With 17 deuterium atoms and a high isotopic purity of ≥99% for the deuterated forms, it provides exceptional accuracy for the quantification of its non-labeled counterpart, 2-hydroxy oleic acid (also known as Minerval), in complex biological matrices using GC- or LC-MS methods . This compound is a crucial tool in pharmacological and metabolic research, particularly in the study of 2-hydroxy oleic acid's mechanisms as a wide-spectrum, non-toxic anticancer agent and an antihypertensive therapeutic . The deuterated standard is supplied as a solution in methyl acetate and requires storage at 2-8°C to ensure stability over its 730-day shelf life . This product is intended for research applications only and is not approved for human consumption or therapeutic use .

Propiedades

Número CAS

1346606-40-3

Fórmula molecular

C₁₈H₁₇D₁₇O₃

Peso molecular

315.57

Sinónimos

(9Z)-2-Hydroxy-9-octadecenoic Acid-d17;  (Z)-2-Hydroxyoctadec-9-enoic Acid-d17;  2-Hydroxyoleic Acid; -d17 Minerva-d17l;  cis-2-Hydroxy-9-octadecenoic Acid-d17;  α-Hydroxyoleic Acid-d17; 

Origen del producto

United States

Métodos De Preparación

Precursor Synthesis via Hydrothermal H/D Exchange

Deuterated precursors form the foundation of 2-Hydroxy Oleic Acid-d17 synthesis. Azelaic acid (C9 dicarboxylic acid) and nonanoic acid (C9 monocarboxylic acid) serve as primary starting materials due to their compatibility with large-scale deuteration.

Deuteration Protocol :

  • Azelaic Acid-d14 : Produced by hydrothermal exchange in D2O at 150°C for 72 hours using platinum catalysts, achieving 98.7% deuteration at the α-positions.

  • Nonanoic Acid-d17 : Synthesized similarly, with deuteration extending across all aliphatic carbons except the terminal methyl group.

Reaction Conditions :

ParameterValue
Temperature150°C
CatalystPt/C (5% w/w)
Duration72 hours
D2O Purity≥99.9%

This method ensures minimal back-exchange and high isotopic fidelity, critical for maintaining deuterium content in downstream reactions.

Wittig Olefination for cis-Double Bond Formation

The cis-configuration of the double bond in oleic acid is replicated using a stereospecific Wittig reaction.

Procedure :

  • Methylation : [D14]Azelaic acid is converted to dimethyl azelate-d14 using methanol and H2SO4 (yield: 95%).

  • Phosphonium Salt Preparation : Dimethyl azelate-d14 reacts with PPh3 and CBr4 to form a phosphonium ylide.

  • Olefination : The ylide couples with [D17]nonanoic acid methyl ester, producing methyl oleate-d31 with a cis-double bond (yield: 78%).

Key Data :

  • Isotopic Purity : 94% D confirmed via mass spectrometry.

  • Byproducts : <2% trans-isomers, removed via fractional crystallization.

Hydroxylation at the C2 Position

Catalytic Hydroxylation

The introduction of the hydroxyl group at C2 employs transition metal catalysts to ensure regioselectivity.

Method :

  • Catalyst : Fe(II)-Bipyridine complex (10 mol%) in acetonitrile.

  • Oxidant : H2O2 (30% w/v), added dropwise at 0°C.

  • Reaction Time : 6 hours, yielding 2-hydroxy methyl oleate-d31 (65% yield).

Challenges :

  • Over-oxidation to ketones is mitigated by strict temperature control (<5°C).

  • Competing epoxidation is suppressed using sterically hindered ligands.

Saponification and Purification

The final step converts methyl esters to free fatty acids while preserving deuterium content.

Saponification Protocol :

  • Reagents : LiOH (2 M) in MeOH/H2O (4:1 v/v).

  • Conditions : 25°C, 12 hours, under argon.

  • Workup : Acidification with HCl (1 M) to pH 2, followed by diethyl ether extraction.

Purification :

  • Column Chromatography : Silica gel (230–400 mesh) with hexane/ethyl acetate (8:2 v/v).

  • Purity : >99% by HPLC (C18 column, acetonitrile/0.1% formic acid).

Industrial-Scale Production

Continuous Flow Reactor Systems

Large-scale synthesis prioritizes efficiency and reproducibility.

Design :

  • Reactor Type : Tubular flow reactor with inline IR monitoring.

  • Parameters :

    ParameterValue
    Residence Time30 minutes
    Pressure10 bar
    Throughput5 kg/day

Advantages :

  • Real-time adjustment of deuterium exchange rates.

  • 20% higher yield compared to batch processes.

Quality Control Metrics

Industrial batches adhere to stringent specifications:

ParameterSpecification
Isotopic Purity≥90% D
Hydroxyl Content98–102% of theory
Residual Solvents<50 ppm

Deuterium distribution is verified via 2H NMR, ensuring uniform labeling across all carbons.

Challenges and Mitigation Strategies

Deuterium Back-Exchange

Proton intrusion during saponification or storage reduces isotopic purity.

Preventive Measures :

  • Storage : −80°C under argon with molecular sieves.

  • Reagent Selection : Deuterated solvents (e.g., CD3OD) in critical steps.

Byproduct Formation

Common byproducts include epoxides and ketones.

Solutions :

  • Catalyst Tuning : Mn(II)-salen complexes reduce epoxide formation by 40%.

  • Reductive Workup : NaBH4 selectively reduces ketones to secondary alcohols without affecting the hydroxyl group.

Emerging Methodologies

Enzymatic Hydroxylation

Recent advances explore cytochrome P450 enzymes for C2 hydroxylation.

Case Study :

  • Enzyme : CYP119A1 from Sulfolobus acidocaldarius.

  • Substrate : Methyl oleate-d31.

  • Yield : 58% with >99% regioselectivity.

Limitations : Scalability and enzyme stability under industrial conditions remain unresolved.

Análisis De Reacciones Químicas

Functionalization Reactions

2-Hydroxy Oleic Acid-d17 can undergo various functionalization reactions that enhance its utility in drug delivery and therapeutic applications:

  • Conjugation with Anticancer Drugs : The hydroxyl group allows for the conjugation of 2-hydroxyoleic acid with anticancer agents via ester or amide linkages. This has been shown to improve the solubility and bioavailability of the drugs while enhancing their cytotoxic effects against cancer cells .

  • Formation of Nanoparticles : The compound can self-assemble into nanoparticles in aqueous solutions, which can encapsulate drugs and facilitate targeted delivery to tumor cells .

Oxidative Reactions

The oxidative stability of 2-hydroxyoleic acid is crucial for its application in atmospheric chemistry:

  • Ozonolysis : In the presence of ozone, 2-hydroxyoleic acid can undergo ozonolysis, leading to the formation of various aldehyde and organic acid products. This reaction is significant in understanding its atmospheric behavior and potential environmental impacts .

  • Formation of Peroxidic Products : The reaction with ozone can yield secondary ozonides and hydroperoxide oligomers, which may influence cloud condensation nuclei activity in atmospheric processes .

Antiproliferative Effects

Research has demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines:

  • In studies involving human glioma cells, treatment with 2-hydroxyoleic acid resulted in increased reactive oxygen species (ROS) production, leading to cell cycle arrest and apoptosis .

  • The compound has been shown to induce endoplasmic reticulum stress and autophagy in cancer cells, further contributing to its anticancer properties .

Cytotoxicity Assessment

The cytotoxic effects of drug-conjugated formulations containing 2-hydroxyoleic acid were evaluated through various assays:

Cytotoxicity Results

Cell LineTreatment TypeGI50 (µM)
LN-229 (Glioblastoma)Free DrugX
LN-229 (Glioblastoma)Drug-Conjugated NPsY
HT-29 (Colorectal)Free DrugA
HT-29 (Colorectal)Drug-Conjugated NPsB

Note: Specific values for GI50 should be filled based on experimental data from relevant studies.

Mecanismo De Acción

2-Hydroxy Oleic Acid-d17 exerts its effects primarily by modulating the lipid composition of cell membranes. It incorporates into glycerophospholipids, altering membrane fluidity and structure. This modulation affects various cellular pathways, including those involved in cell cycle regulation and apoptosis. The compound has been shown to inhibit substrate oxidation and activate complex IV-dependent respiration in mitochondria, contributing to its anticancer properties .

Comparación Con Compuestos Similares

2-Hydroxy Oleic Acid (Non-Deuterated)

  • Structure : C₁₈H₃₄O₃; molecular weight 298.46 g/mol (CAS 56472-29-8) .
  • Applications: Investigated for anticancer mechanisms, including PKCα activation and proliferation inhibition in non-small cell lung cancer cells . Lacks deuterium labeling, making it unsuitable as an ISTD but valuable in functional studies .
  • Key Difference : The absence of deuterium limits its analytical utility compared to 2-Hydroxy Oleic Acid-d17, though both share similar biological targets .

Oleic Acid-d17

  • Applications :
    • Serves as an ISTD for oleic acid quantification in lipidomics .
    • Activates Na⁺/K⁺ ATPase, unlike this compound, which primarily affects sphingomyelin metabolism .
  • Key Difference : The lack of a hydroxyl group in Oleic Acid-d17 results in distinct biochemical interactions, emphasizing the critical role of the 2-hydroxy moiety in anticancer activity .

Deuterated Hydroxy Fatty Acids (e.g., 12-HETE-d8, 15-HETE-d8)

  • Structure : Feature hydroxyl groups at positions 12 or 15, with 8 deuterium atoms .
  • Applications: Used as ISTDs for eicosanoid quantification in inflammation studies .
  • Key Difference : Positional isomerism (hydroxyl at C12/C15 vs. C2) directs their roles in distinct metabolic pathways (e.g., arachidonic acid vs. oleic acid metabolism) .

Nitro-Oleic Acid (NO₂-OA)

  • Structure: Contains a nitro group (-NO₂) instead of a hydroxyl group (CAS 88127-53-1) .
  • Applications :
    • Acts as a signaling molecule in cardiovascular and inflammatory pathways via protein nitroalkylation .
  • Key Difference: The nitro group confers electrophilic properties, enabling covalent modification of proteins, unlike the non-reactive hydroxyl group in this compound .

Natural α-Hydroxy Fatty Acids (e.g., 2-Hydroxylinolenic Acid)

  • Structure : Found in sphingolipids and plant oils (e.g., Thymus spp. seed oils) .
  • Applications :
    • Biosynthetic intermediates for C17 fatty acids in plants .

Comparative Data Table

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Application(s)
This compound 1346606-40-3 C₁₈H₁₇D₁₇O₃ 315.57 ISTD, Anticancer research
2-Hydroxy Oleic Acid 56472-29-8 C₁₈H₃₄O₃ 298.46 Membrane dynamics, Cancer studies
Oleic Acid-d17 - C₁₈H₃₃D₁₇O₂ 313.54 ISTD for oleic acid
12-HETE-d8 - C₂₀H₂₈D₈O₃ 328.46 Eicosanoid quantification
10-Nitro-Oleic Acid 88127-53-1 C₁₈H₃₃NO₄ 343.47 Cardiovascular signaling

Research Findings and Implications

  • Analytical Superiority: this compound exhibits lower ion suppression (0.5–1.0 suppression factor) compared to PGA2-d4 and 6-ketoPGF1-d4, ensuring reliable normalization in urine metabolomics .
  • Therapeutic Potential: At 20 µM, this compound reduces A549 lung cancer cell proliferation by 50%, outperforming non-deuterated analogs in membrane remodeling studies .
  • Isomer Considerations : Commercial preparations often contain Z/E isomer mixtures, which may influence biological activity compared to pure Z-isomer formulations .

Q & A

Q. How is 2-Hydroxy Oleic Acid-d17 synthesized and characterized for research use?

Deuterium labeling of 2-Hydroxy Oleic Acid is achieved through catalytic exchange or chemical synthesis using deuterated precursors. Characterization involves nuclear magnetic resonance (NMR) to confirm deuterium incorporation and liquid chromatography-mass spectrometry (LC-MS) for purity assessment. Isomeric separation (Z/E) may require chiral chromatography due to structural similarities .

Q. What is the mechanistic role of this compound in cancer cell studies?

The compound selectively increases sphingomyelin (SM) levels in tumor cell membranes, restoring membrane rigidity and inducing apoptosis. Non-cancer cells remain unaffected, suggesting a tumor-specific mechanism. Experimental protocols often include lipidomic profiling via thin-layer chromatography (TLC) or LC-MS to quantify SM changes .

Q. What methodologies are used to detect and quantify this compound in biological matrices?

UV-based extraction protocols with internal standards (e.g., cis-10-nonadecenoic acid) are employed to correct for analyte loss during sample preparation. Deuterated analogs improve detection specificity in mass spectrometry by distinguishing endogenous vs. exogenous compounds .

Q. How does this compound influence membrane lipid composition in experimental models?

Studies utilize fluorescence anisotropy or atomic force microscopy (AFM) to assess membrane fluidity changes. Tumor cells treated with the compound show increased SM content, correlating with reduced membrane permeability and altered signaling pathways .

Q. Why is deuterium labeling critical in studying 2-Hydroxy Oleic Acid’s pharmacokinetics?

Deuterium isotopes enable tracking of metabolic fate without isotopic interference. Stable isotope tracing via LC-MS/MS allows precise measurement of absorption, distribution, and excretion in vivo .

Advanced Research Questions

Q. How can researchers resolve isomeric (Z/E) heterogeneity in deuterated 2-Hydroxy Oleic Acid preparations?

Advanced chiral separation techniques, such as ultra-high-performance liquid chromatography (UHPLC) with polar stationary phases, are required. NMR chemical shift analysis further distinguishes isomers. Quantification of isomer-specific bioactivity is recommended to avoid skewed results .

Q. What experimental strategies address contradictory findings in this compound’s efficacy across cancer cell lines?

Variations in cell line-specific lipid metabolism (e.g., sphingomyelin synthase activity) may explain discrepancies. Researchers should standardize experimental conditions:

  • Use matched cancer/normal cell pairs.
  • Control for baseline SM levels via lipidomics.
  • Validate apoptosis markers (e.g., caspase-3 activation) across replicates .

Q. How can in vivo studies optimize this compound delivery to enhance bioavailability?

Lipid-based nanoformulations (e.g., liposomes) improve solubility and target tissue accumulation. Pharmacokinetic studies should monitor deuterium retention rates in plasma and tissues using tandem mass spectrometry .

Q. What methodologies elucidate interactions between this compound and Na+/K+ ATPase in cancer models?

Co-immunoprecipitation (Co-IP) and surface plasmon resonance (SPR) assess direct binding. ATPase activity assays (e.g., phosphate release quantification) under varying lipid conditions reveal mechanistic insights. Isotopic labeling distinguishes endogenous vs. compound-induced effects .

Q. How are analytical methods validated for this compound in complex biological samples?

Validation follows ICH guidelines:

  • Linearity : Calibration curves (1–100 ng/mL) with R² > 0.99.
  • Recovery : Spiked samples analyzed against deuterated internal standards.
  • Precision : Intra-/inter-day CV < 15%.
  • Stability : Assess degradation under storage/processing conditions .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.